molecular formula C23H25NO5 B12337399 (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid

Cat. No.: B12337399
M. Wt: 395.4 g/mol
InChI Key: LDKHGFYFIBBLAC-XFMWISLNSA-N
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Description

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydroxycyclohexyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first introduce the Fmoc protecting group to the amino acid derivative, followed by the introduction of the hydroxycyclohexyl group through a series of coupling reactions. The final step involves the deprotection of the Fmoc group under mild acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a tool for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional sites. The hydroxycyclohexyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxycyclohexyl)acetic acid: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

The uniqueness of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the Fmoc protecting group and the hydroxycyclohexyl group allows for versatile synthetic transformations and interactions in biological systems.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxycyclohexyl)acetic acid

InChI

InChI=1S/C23H25NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21,25H,9-13H2,(H,24,28)(H,26,27)/t14?,15?,21-/m0/s1

InChI Key

LDKHGFYFIBBLAC-XFMWISLNSA-N

Isomeric SMILES

C1CC(CCC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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